3-Hydroxy-5-nitrobenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

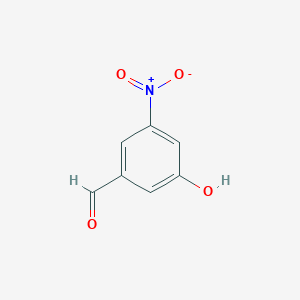

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441947 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-95-7 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-5-nitrobenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 193693-95-7), a substituted aromatic aldehyde of significant interest to the scientific community. The document elucidates the compound's core physicochemical and spectroscopic properties, delves into its complex reactivity profile governed by the interplay of its hydroxyl, nitro, and aldehyde functional groups, and outlines plausible synthetic and purification strategies. Furthermore, this guide explores its applications as a versatile chemical intermediate, particularly noting the structural relevance of its scaffold to precursors for important therapeutics used in managing neurological disorders. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at the C3 position, and a nitro group (-NO₂) at the C5 position.[1] This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique and nuanced reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1] The benzaldehyde core is a fundamental precursor for a wide array of organic compounds, and the aldehyde functional group's reactivity allows for transformations such as oxidation, reduction, and condensation reactions to form Schiff bases.[1]

While direct applications of this compound are not extensively documented, its structural analogs are critical intermediates in the pharmaceutical industry.[1] For example, the closely related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to treat Parkinson's disease.[1] This connection underscores the potential of the 3-hydroxy-5-nitro-substituted phenyl scaffold in the design and development of novel therapeutic agents, making a thorough understanding of its chemical properties essential for advancing research in this area.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of physicochemical properties are paramount for the successful application of any chemical compound in a research setting. This compound is typically a pale yellow to brown crystalline powder.[1] A summary of its key identifiers and properties is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 193693-95-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅NO₄ | [1][2][3][4] |

| Molecular Weight | 167.12 g/mol | [1][2][4][5] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Melting Point | >260 °C | [6] |

| Boiling Point | 322.8 ± 32.0 °C (Predicted) | [6] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Very slightly soluble (0.72 g/L at 25 °C) | [3] |

| pKa | 7.62 ± 0.10 (Predicted) | [6] |

| Topological Polar Surface Area | 83.1 Ų | [2] |

| InChI Key | QAGPTXBGYDEOFQ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).~9.0-11.0 ppm (s, 1H): Phenolic proton (-OH), broad, exchangeable with D₂O.~8.0-8.5 ppm (m, 3H): Aromatic protons, deshielded by the electron-withdrawing -NO₂ and -CHO groups. Specific splitting patterns (e.g., d, t) would depend on their relative positions. |

| ¹³C NMR | ~190 ppm: Carbonyl carbon of the aldehyde.~160 ppm: Aromatic carbon attached to the -OH group.~150 ppm: Aromatic carbon attached to the -NO₂ group.~115-140 ppm: Remaining aromatic carbons. |

| IR Spectroscopy | 3200-3500 cm⁻¹: Broad peak, O-H stretch (phenolic).~1700 cm⁻¹: Sharp, strong peak, C=O stretch (aldehyde).~1520 & ~1350 cm⁻¹: Strong peaks, asymmetric and symmetric N-O stretches (nitro group).~3100 cm⁻¹ & 1600 cm⁻¹: C-H aromatic stretch and C=C aromatic ring stretches. |

| Mass Spectrometry | m/z 167: Molecular ion peak [M]⁺.m/z 166: [M-H]⁺, loss of the aldehydic proton.m/z 137: [M-NO]⁺.m/z 121: [M-NO₂]⁺. |

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for phenolic compounds).[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ carbons (though only CH and quaternary carbons are present in the aromatic ring).

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is a direct consequence of the electronic properties of its three functional groups attached to the aromatic ring.

Electronic Effects of Substituents

The reactivity of the benzene ring is dictated by a "push-pull" electronic dynamic.[1]

-

Hydroxyl Group (-OH): This group is a powerful activating substituent. It donates electron density to the ring via a resonance effect (+R), making the ring more susceptible to electrophilic attack. It is an ortho, para-director.[1]

-

Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating substituents. They withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. This makes the ring less reactive towards electrophiles. Both are meta-directors.[1]

This combination results in a complex reactivity map. The positions ortho and para to the hydroxyl group (C2, C4, C6) are activated, while the positions meta to the nitro and aldehyde groups (C2, C4, C6 relative to CHO; C2, C4, C6 relative to NO₂) are the least deactivated. This confluence of effects strongly influences the regioselectivity of further substitutions on the ring.

Caption: Electronic influence of substituents on the this compound ring.

Reactions Involving the Functional Groups

-

Aldehyde Group: As a primary reactive site, the aldehyde can undergo nucleophilic addition, condensation with amines to form Schiff bases, oxidation to a carboxylic acid (3-hydroxy-5-nitrobenzoic acid), or reduction to an alcohol (3-hydroxy-5-nitrobenzyl alcohol).[1]

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group can also be esterified using acyl chlorides or anhydrides.

-

Nitro Group: The nitro group is relatively stable but can be reduced under strong conditions (e.g., catalytic hydrogenation with Pd/C or using metals like Sn in acid) to form an amino group (3-amino-5-hydroxybenzaldehyde), a key transformation for creating diverse derivatives.

Synthesis and Purification

Proposed Synthetic Pathway

A direct, high-yield synthesis for this compound is not prominently featured in the literature. However, a plausible route can be designed based on established organic reactions, such as the nitration of 3-hydroxybenzaldehyde.[8] 3-Hydroxybenzaldehyde can itself be synthesized from the more common 3-nitrobenzaldehyde.[8][9]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde (Adapted)

This protocol is adapted from general procedures for the nitration of activated aromatic rings. Caution: Nitration reactions are highly exothermic and must be performed with extreme care, proper cooling, and personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly dissolve 3-hydroxybenzaldehyde in the cold sulfuric acid while maintaining the low temperature.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then pour it carefully onto crushed ice.

-

Isolation: The precipitated solid product can be collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried.

Purification Protocol

The crude product from the synthesis would likely contain isomeric impurities. Purification can be achieved via:

-

Recrystallization: Using a suitable solvent system (e.g., ethanol/water or toluene) to obtain a product of higher purity.

-

Column Chromatography: For more difficult separations, silica gel column chromatography using a solvent gradient (e.g., hexane/ethyl acetate) can effectively isolate the desired isomer.[10]

Applications in Research and Drug Development

This compound serves as a valuable intermediate, providing a scaffold that can be elaborated into more complex molecular architectures.

-

Precursor for Bioactive Molecules: Its primary value lies in its role as a building block. The aldehyde function is a handle for forming C-C or C-N bonds, while the nitro and hydroxyl groups can be modified to tune the electronic and steric properties of the final compound.

-

Analog Synthesis in Drug Discovery: As noted, structurally similar compounds are precursors to COMT inhibitors for Parkinson's disease.[1] This molecule allows researchers to synthesize novel analogs of these drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

-

Schiff Base Chemistry: The aldehyde readily condenses with primary amines to form Schiff bases (imines).[11] Libraries of these derivatives can be synthesized and screened for a wide range of biological activities, including antimicrobial and anticancer properties.[12]

Caption: Role of this compound as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not available, data from closely related nitro- and hydroxy-substituted benzaldehydes can be used to establish a reliable safety profile.[4] Analogs are classified as causing skin, eye, and respiratory irritation.

-

Hazard Identification:

-

May be harmful if swallowed.[13]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[6]

-

Conclusion

This compound is a multifaceted chemical compound whose properties are defined by the electronic interplay of its functional groups. Its reactivity profile makes it an adaptable building block for organic synthesis. While it possesses inherent hazards requiring careful handling, its true value is realized in its potential as a precursor for synthesizing novel compounds of medicinal interest, particularly in the development of therapeutics for neurological disorders. This guide provides the foundational chemical knowledge necessary for researchers to safely and effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | 193693-95-7 | Benchchem [benchchem.com]

- 2. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound - CAS:193693-95-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 193693-95-7 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. lobachemie.com [lobachemie.com]

3-Hydroxy-5-nitrobenzaldehyde molecular structure

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde: Molecular Structure, Synthesis, and Applications

Executive Summary: this compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a trifecta of reactive functional groups—aldehyde, hydroxyl, and nitro moieties—on a benzene scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications as a versatile chemical intermediate. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive resource on this valuable compound.

Nomenclature and Structural Elucidation

Systematically named this compound under IUPAC nomenclature, the compound's structure consists of a central benzene ring.[1] An aldehyde group (-CHO) defines the principal functional group at position 1. A hydroxyl group (-OH) is located at position 3, and a nitro group (-NO₂) is at position 5.[1] This specific arrangement is critical to its chemical behavior.

The molecule's reactivity is governed by the interplay of its substituents. The hydroxyl group acts as a powerful activating, ortho-, para-director by donating electron density to the aromatic ring through resonance.[1] Conversely, the aldehyde and nitro groups are strong deactivating, meta-directing groups, withdrawing electron density via both inductive and resonance effects.[1] This electronic dichotomy makes the compound a fascinating subject for electrophilic aromatic substitution and a versatile building block for more complex molecules.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

This compound typically appears as a pale yellow to brown crystalline powder.[1][2] While readily soluble in common organic solvents like ethanol and acetone, it has very low solubility in water.[2][3]

| Property | Value | Source(s) |

| CAS Number | 193693-95-7 | [1][3][4][5] |

| Molecular Formula | C₇H₅NO₄ | [1][3][4] |

| Molecular Weight | 167.12 g/mol | [1][4] |

| Appearance | Pale yellow to brown crystalline powder | [1][2] |

| Melting Point | >260 °C | [6] |

| Boiling Point (Predicted) | 322.8 ± 32.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 7.62 ± 0.10 | [6] |

| InChI Key | QAGPTXBGYDEOFQ-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])O)C=O | [1][4] |

The spectroscopic data for this compound is consistent with its structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns dictated by their positions. The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and nitro (N-O) functional groups.

Synthesis and Mechanistic Considerations

A robust and direct synthesis of this compound can be achieved through the electrophilic nitration of 3-hydroxybenzaldehyde.[1] This approach is favored due to the availability of the starting material and the predictable regioselectivity of the reaction.

Retrosynthetic Analysis

The retrosynthetic pathway highlights a straightforward disconnection of the C-N bond, leading back to the precursor 3-hydroxybenzaldehyde. The hydroxyl group's ortho-, para-directing influence is key to the synthetic strategy.

Caption: Retrosynthetic approach for this compound.

Detailed Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from established methods for the nitration of substituted phenols and benzaldehydes.[7][8] The primary causality for the low-temperature conditions is to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.

Materials and Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid

-

Crushed Ice and Deionized Water

-

Ethanol (for recrystallization, if needed)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. This step is critical to manage the reaction's exothermicity.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, maintaining cooling in an ice bath. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over 30-60 minutes. The temperature of the reaction mixture must be maintained below 10 °C to ensure regioselectivity and prevent over-nitration.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a larger beaker containing a slurry of crushed ice and water. This quenches the reaction and precipitates the solid product.

-

Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[7]

Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a pivotal building block with diverse applications, primarily in the synthesis of pharmaceuticals and functional materials.

Intermediate in Pharmaceutical Synthesis

The benzaldehyde core is a fundamental scaffold in medicinal chemistry.[1] The aldehyde group is highly versatile, readily undergoing reactions like condensation with amines to form Schiff bases, which are known to exhibit a wide range of biological activities.[7] Furthermore, the nitro group can be selectively reduced to an amine, providing a synthetic handle to introduce further molecular diversity and construct complex heterocyclic systems.[2] This makes the compound a valuable precursor for developing novel therapeutic agents.[2][9]

Probe and Sensor Development

Derivatives of this compound have been explored for their utility as chemical probes. For instance, it has been investigated as a colorimetric sensor for detecting specific ions in solution.[10] The electronic properties conferred by the hydroxyl and nitro groups can lead to distinct color changes upon binding with target analytes, forming the basis for simple and effective biochemical assays.[10]

References

- 1. This compound | 193693-95-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 193693-95-7 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound CAS#: 193693-95-7 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 193693-95-7 | FH67806 [biosynth.com]

Introduction: Significance of 3-Hydroxy-5-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₇H₅NO₄ and a molecular weight of approximately 167.12 g/mol , is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 5.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for forming Schiff bases and hydrazones, while the nitro group can be reduced to an amine, opening pathways to a diverse array of functionalized molecules and heterocyclic compounds.[1][3] Its structural motifs are found in various compounds explored for their potential biological activities.[3][4]

Retrosynthetic Analysis and Primary Synthetic Pathway

The most direct and logical synthetic route to this compound is through the electrophilic aromatic substitution (nitration) of 3-hydroxybenzaldehyde. This approach is favored due to the commercial availability of the starting material and the well-established chemistry of nitration reactions.

The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director.[1] Therefore, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the aldehyde group (position 5). The synergistic directing effect of the hydroxyl group (to position 6, which is para) and the aldehyde group (to position 5, which is meta) does not align. However, the strong activating and directing effect of the hydroxyl group generally dominates, leading to a mixture of isomers. The steric hindrance from the adjacent aldehyde group at position 1 might influence the regioselectivity of the nitration.

A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the public literature, a reliable procedure can be adapted from established methods for the nitration of similar phenolic aldehydes, such as salicylaldehyde and other substituted benzaldehydes.[3][4][5] The following protocol is a composite methodology designed for high fidelity and reproducibility.

Materials:

-

3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)[6]

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Ice

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise with continuous stirring. This nitrating mixture should be prepared immediately before use.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-hydroxybenzaldehyde in a suitable inert solvent like dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. A precipitate, which is a mixture of nitro-isomers, should form.

-

Extract the product mixture with dichloromethane.

-

Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product will likely be a mixture of 2-, 4-, and 6-nitro isomers, along with the desired 5-nitro isomer. Purification is essential and can be achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[5] The different isomers will have varying polarities, allowing for their separation.

Mechanistic Insights

The nitration of 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3-hydroxybenzaldehyde. The hydroxyl group, being a strong activating group, directs the attack to the ortho and para positions. The aldehyde group, a deactivating group, directs to the meta position. The regioselectivity is a complex interplay of these electronic effects and steric hindrance.

-

Rearomatization: The resulting resonance-stabilized carbocation (arenium ion) loses a proton to a base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the nitrated product.

Caption: Mechanism of nitration of 3-hydroxybenzaldehyde.

Alternative Synthetic Strategies

An alternative, though more circuitous, route to 3-hydroxybenzaldehyde involves starting from 3-nitrobenzaldehyde. This multi-step synthesis includes the reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis to introduce the hydroxyl group.[7] While feasible, this pathway is less efficient than the direct nitration of 3-hydroxybenzaldehyde.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 193693-95-7 | [1] |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol | |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])O)C=O | |

| InChIKey | QAGPTXBGYDEOFQ-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for Characterization

While specific spectral data for this compound is not abundant in the provided search results, characterization would typically involve the following techniques. The expected spectral features are based on the known effects of the functional groups.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 10 ppm, and a phenolic proton (which may be broad and exchangeable with D₂O). |

| ¹³C NMR | Resonances for the aldehyde carbon (~190 ppm), aromatic carbons (110-160 ppm), and carbons attached to the nitro and hydroxyl groups.[1] |

| IR Spectroscopy | Characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretch of the aldehyde (~2850 and ~2750 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion and Future Perspectives

The synthesis of this compound is most practically achieved through the direct nitration of 3-hydroxybenzaldehyde. Careful control of reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired isomer and simplifying purification. The development of more regioselective nitration methods would be a valuable contribution to the synthesis of this and other substituted nitroaromatic compounds. As a versatile synthetic intermediate, this compound will continue to be a molecule of interest for researchers in drug discovery and materials science.

References

- 1. This compound | 193693-95-7 | Benchchem [benchchem.com]

- 2. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 7. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄, CAS No: 193693-95-7) is a key aromatic aldehyde derivative whose utility in synthetic chemistry and drug discovery necessitates a comprehensive understanding of its structural and electronic properties.[1][2] This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into its molecular structure and functional group characteristics. While direct experimental spectra for this specific isomer are not widely available in public databases, this guide leverages established spectroscopic principles and comparative data from closely related isomers to present a robust, predictive analysis. This document serves as a vital resource for researchers, offering detailed experimental protocols and interpretative guidance for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Molecular Landscape of this compound

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 5, and an aldehyde (-CHO) group at position 1. This unique arrangement of electron-withdrawing (nitro and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity and provides a distinct spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions, which is of particular importance in the synthesis of novel pharmaceutical compounds.

This guide provides a foundational understanding of the expected spectroscopic data for this compound, enabling researchers to effectively characterize this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the aromatic protons and the carbon skeleton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro and aldehyde groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | - |

| H-2 | ~8.2 - 8.4 | Doublet (d) | ~2-3 |

| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~2-3, ~1-2 |

| H-6 | ~8.5 - 8.7 | Doublet (d) | ~1-2 |

| Hydroxyl (-OH) | ~10.5 - 11.5 | Singlet (s), broad | - |

Rationale behind Predictions: The predictions are based on the analysis of related compounds such as 3-nitrobenzaldehyde and other substituted nitrobenzaldehydes.[3] The deshielding effect of the nitro and aldehyde groups is expected to place the aromatic protons in the observed ranges. The coupling constants are typical for meta and para relationships in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield, while the aromatic carbons will appear in a predictable pattern based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~190 - 193 |

| C-1 | ~138 - 140 |

| C-2 | ~125 - 127 |

| C-3 | ~158 - 160 |

| C-4 | ~120 - 122 |

| C-5 | ~148 - 150 |

| C-6 | ~130 - 132 |

Rationale behind Predictions: The chemical shifts are estimated based on additive rules for substituted benzenes and comparison with data for compounds like 3-hydroxy-4-nitrobenzaldehyde.[4][5] The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-5) are expected to be shifted further downfield.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the hydroxyl proton.

-

Instrument Setup: Place the NMR tube into the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3500 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2720 - 2820 | Weak, often two bands |

| C=O Stretch (aldehyde) | 1680 - 1700 | Strong |

| N=O Stretch (asymmetric) | 1510 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N=O Stretch (symmetric) | 1340 - 1370 | Strong |

| C-O Stretch (phenolic) | 1200 - 1260 | Medium |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

Rationale behind Predictions: The predicted frequencies are based on established correlation tables and data from similar aromatic aldehydes and nitro compounds.[7][8] The presence of both a hydroxyl and a carbonyl group may lead to some broadening and shifting of the respective bands due to potential intermolecular hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient and common technique for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for ATR-FTIR analysis.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[9]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[2] The fragmentation pattern will be influenced by the functional groups present.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 166 | [M-H]⁺ |

| 137 | [M-NO]⁺ |

| 121 | [M-NO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 65 | [C₅H₅]⁺ |

Rationale behind Predictions: Aromatic compounds often exhibit a stable molecular ion.[10] Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂. The loss of the aldehyde group (CHO) is also a possibility.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Acquiring a mass spectrum via EI-MS typically involves introducing the sample into the ion source where it is vaporized and bombarded with electrons.

Workflow for EI-MS Analysis

Caption: A general workflow for EI-MS analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the aromatic ring, along with the chromophoric aldehyde and nitro groups, will result in characteristic absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~250 - 270 |

| n → π | ~330 - 350 |

Rationale behind Predictions: The π → π* transitions of the aromatic system are typically observed in the 250-270 nm range.[13][14] The n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups, is expected at a longer wavelength with lower intensity.[15] The exact positions and intensities of these bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

Acquiring a UV-Vis spectrum involves measuring the absorbance of a dilute solution of the compound over a range of wavelengths.

Workflow for UV-Vis Analysis

Caption: A standard workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).[16]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched cuvette with the pure solvent to serve as a reference.

-

Data Acquisition: Place the cuvettes in the instrument and scan over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent.[16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[17] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and the experimental protocols required to obtain them. By combining predictive analysis based on established chemical principles with detailed, practical methodologies, this document serves as an essential resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The accurate characterization of this molecule is the first step towards unlocking its full potential in a wide range of scientific applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. as.uky.edu [as.uky.edu]

- 12. rroij.com [rroij.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 16. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 17. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its utility as a building block for more complex molecules, including pharmaceutical scaffolds, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and chemical stability of this compound. We will explore its solubility profile in various solvent systems and delineate a systematic approach to evaluating its stability under stress conditions, as recommended by international guidelines. This document is intended to serve as a critical resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to ensure the effective use of this compound in research and development.

Physicochemical and Structural Profile

This compound is a crystalline solid whose chemical behavior is governed by the interplay of its three functional groups on the benzene ring: an aldehyde (-CHO), a hydroxyl (-OH), and a nitro (-NO₂) group.[1] The electron-withdrawing nature of the aldehyde and, more potently, the nitro group, deactivates the aromatic ring. Conversely, the hydroxyl group is an activating, ortho-, para-director.[1] This electronic configuration is central to the molecule's reactivity, stability, and solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 193693-95-7 | [1][2][3] |

| Molecular Formula | C₇H₅NO₄ | [1][3] |

| Molecular Weight | 167.12 g/mol | [1][3] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Melting Point | >260 °C | [4] |

| Boiling Point | 322.8 °C (Predicted) | [4] |

| Density | 1.50 g/cm³ (Predicted) | [2][4] |

| InChIKey | QAGPTXBGYDEOFQ-UHFFFAOYSA-N | [1][3] |

Solubility Profile: Theoretical and Experimental Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that influences its bioavailability, formulation, and therapeutic efficacy.[5] The structure of this compound—containing both a hydrogen bond donor (-OH) and acceptor (-CHO, -NO₂) groups alongside a rigid aromatic core—suggests a nuanced solubility profile. The polar functional groups can interact with polar solvents, but the overall aromatic character and the presence of the nitro group, which can reduce polarity, limit aqueous solubility.[1][6]

Aqueous and Organic Solubility

Experimental data indicates that this compound is sparingly soluble in water.[1] One source quantifies this as approximately 0.72 g/L (or 4.31 mM) at 25 °C .[7] In contrast, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

For context, the closely related compound 3-nitrobenzaldehyde is also sparingly soluble in water but shows good solubility in alcohols (methanol, ethanol), chloroform, and aromatic hydrocarbons.[8] The solubility of such solid organic compounds typically increases with temperature.[8] This trend is expected to hold for this compound.

Table 2: Summary of this compound Solubility

| Solvent | Solubility Description | Quantitative Data (25 °C) | Source(s) |

| Water | Sparingly soluble / Very slightly soluble | 0.72 g/L | [1][7] |

| DMSO | Soluble | Data not available | [1] |

| DMF | Soluble | Data not available | [1] |

| Ethanol | Expected to be soluble | Data not available | [8][9] |

| Methanol | Expected to be soluble | Data not available | [8][9] |

| Acetone | Expected to be soluble | Data not available | [9] |

Note: Solubility in alcohols and acetone is inferred from data on analogous compounds like 3-nitrobenzaldehyde and other phenolic benzaldehydes.[6][8][9]

Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible technique for quantifying the solubility of chromophoric compounds like this compound.[10][11] The method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.[10]

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol).

-

Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs light most strongly.[12]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by serially diluting the stock solution.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[12] A linear regression should yield a correlation coefficient (R²) > 0.99.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the equilibrium solubility of the compound in the solvent.

-

Chemical Stability and Forced Degradation Analysis

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[13][14][15]

Principles of Forced Degradation

Forced degradation studies are designed to achieve a target degradation of 5-20%.[14][15] Degradation beyond 20% is generally considered excessive as it may not be representative of real-world storage conditions.[14] The standard stress conditions applied are:

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.

-

Oxidation: Tests reactivity towards oxidizing agents.

-

Photolysis: Assesses degradation upon exposure to light, as detailed in ICH Q1B guidelines.[14][16]

-

Thermal Degradation: Investigates the effect of high temperatures.

Experimental Protocol: Forced Degradation Study using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.[17] This ensures that the analytical measurement is specific to the intact molecule.

Recommended Starting Conditions for Stress Studies:

| Stress Condition | Reagent / Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80 °C |

| Base Hydrolysis | 0.1 M NaOH | Room Temp or Heat at 60 °C |

| Oxidation | 3-6% H₂O₂ | Room Temp or Heat at 60 °C |

| Thermal | Dry Heat | 80-100 °C |

| Photolytic | ICH Q1B compliant light source | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter |

Note: These conditions are starting points and should be optimized to achieve the target 5-20% degradation.[14][18]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol/water mixture.[14]

-

For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 3% H₂O₂) in a 1:1 ratio. A "time zero" sample should be immediately neutralized (if applicable) and diluted for analysis.

-

Incubate the mixtures under the specified conditions. A dark control should be kept for the photostability study.[16]

-

At designated time points, withdraw an aliquot, neutralize the acid/base if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector is required.[17] A PDA detector is advantageous as it provides spectral data for peak purity assessment.

-

Proposed HPLC Conditions (based on EPA methods for nitroaromatics): [19][20][21]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a more specific wavelength determined from the λmax scan.

-

Injection Volume: 10 µL.

-

-

-

Data Evaluation:

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

Assess peak purity of the parent compound using a PDA detector to ensure co-elution is not occurring.

-

The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.

-

Advanced Structural Characterization

While HPLC-UV provides quantitative data on stability, it does not identify the structure of the degradation products. For this, more advanced techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of the degradation products, providing crucial clues to their identity.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[23] After isolating a sufficient quantity of a degradation product (e.g., via preparative HPLC), ¹H and ¹³C NMR spectra can be acquired to determine its precise chemical structure.[24][25] Changes in the chemical shifts of the aldehydic proton (~10 ppm) or the aromatic protons can indicate modifications to these parts of the molecule.[26]

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound.

-

Solubility: The compound exhibits limited aqueous solubility but is soluble in polar aprotic solvents like DMSO and DMF. For formulation in aqueous media, strategies such as pH adjustment or the use of co-solvents may be necessary.

-

Stability: A systematic forced degradation study is paramount to understanding its stability profile. The presence of the aldehyde group suggests potential susceptibility to oxidation, while the nitro and hydroxyl groups will influence its reactivity under hydrolytic and photolytic stress.

-

Handling and Storage: Based on general principles for aromatic aldehydes, the compound should be stored in a cool, dry, and dark place in a well-sealed container to minimize thermal degradation, hydrolysis from atmospheric moisture, and photodecomposition.

By employing the robust analytical protocols detailed herein—from fundamental solubility determination by UV-Vis to advanced stability assessment by HPLC—researchers can ensure the quality and integrity of this compound in their drug discovery and development pipelines.

References

- 1. This compound | 193693-95-7 | Benchchem [benchchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 193693-95-7 [m.chemicalbook.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. rsisinternational.org [rsisinternational.org]

- 7. guidechem.com [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. rootspress.org [rootspress.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. epa.gov [epa.gov]

- 20. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 21. separationmethods.com [separationmethods.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. benchchem.com [benchchem.com]

- 24. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 25. rsc.org [rsc.org]

- 26. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-nitrobenzaldehyde (CAS No: 193693-95-7), a pivotal aromatic aldehyde in synthetic organic chemistry. The document delves into the historical context of its discovery, detailed synthesis methodologies with an emphasis on regioselectivity, and a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores its contemporary applications as a versatile intermediate in the development of novel pharmaceuticals and other advanced materials. This work is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group at the 3-position, a nitro group at the 5-position, and a formyl (aldehyde) group at the 1-position.[1] Its molecular formula is C₇H₅NO₄, and it has a molecular weight of approximately 167.12 g/mol .[1][2] The compound typically appears as a pale yellow to brown crystalline powder.[1]

The unique electronic architecture of this compound, arising from the interplay of an electron-donating hydroxyl group and two electron-withdrawing groups (nitro and aldehyde), imparts a rich and versatile reactivity profile. This makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

Discovery and History

The synthesis of the parent compound, 3-hydroxybenzaldehyde, from 3-nitrobenzaldehyde was a known process involving reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis.[3] While the exact date of the first synthesis of this compound is not widely documented, early work on the nitration of substituted benzaldehydes was conducted in the early 20th century. The earliest comprehensive study detailing the synthesis of various substituted nitro-hydroxybenzaldehydes appears to be that of Hodgson and Beard in 1926, published in the Journal of the Chemical Society, Transactions. Their work on the chlorination and nitration of m-hydroxybenzaldehyde derivatives laid the foundational chemistry for the synthesis of compounds like this compound.

The historical development of synthetic routes to related nitro-substituted hydroxybenzaldehydes has been driven by their utility as intermediates. For instance, various isomers of nitrobenzaldehyde have been crucial in the synthesis of dyes and pharmaceuticals since the late 19th and early 20th centuries.[4] The ongoing interest in this class of compounds is a testament to their enduring importance in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most direct method involves the electrophilic nitration of 3-hydroxybenzaldehyde. An alternative, multi-step approach involves the nitration of a protected or alkoxy-substituted benzaldehyde, followed by deprotection or dealkylation.

Primary Synthetic Route: Electrophilic Nitration of 3-Hydroxybenzaldehyde

The direct nitration of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the aldehyde group (-CHO) is a deactivating, meta-director, withdrawing electron density from the ring.[1] The interplay of these opposing effects dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺).

The hydroxyl group strongly activates the positions ortho (2 and 4) and para (6) to it. The aldehyde group directs the incoming electrophile to the meta positions (3 and 5). In the case of 3-hydroxybenzaldehyde, the 5-position is meta to the aldehyde group and para to the hydroxyl group, making it an electronically favorable site for substitution. However, other isomers, particularly 3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, and 3-hydroxy-6-nitrobenzaldehyde, can also be formed. Careful control of reaction conditions is therefore paramount to maximize the yield of the desired 5-nitro isomer.

Figure 1: Mechanism of the nitration of 3-hydroxybenzaldehyde.

This protocol is adapted from established procedures for the nitration of phenolic aldehydes and is designed to favor the formation of the 5-nitro isomer through careful temperature control.

Materials:

-

3-Hydroxybenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Saturated aqueous Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzaldehyde (e.g., 5.0 mmol) in dichloromethane (10 mL).

-

Cooling: Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.

-

Preparation of Nitrating Agent: In the dropping funnel, carefully add concentrated sulfuric acid (e.g., 610 μL) to the flask. Subsequently, add isopropyl nitrate (e.g., 12.5 mmol) or another suitable nitrating agent.[5] Alternatively, a pre-mixed cold solution of nitric acid in sulfuric acid can be used.

-

Nitration: Add the nitrating agent dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Alternative Synthetic Route: Dealkylation of an Alkoxy Precursor

An alternative strategy involves the nitration of an alkoxy-substituted benzaldehyde, such as 3-ethoxy-4-hydroxybenzaldehyde, followed by the cleavage of the ether linkage to yield the desired hydroxyl group. This method can offer advantages in terms of regioselectivity and yield.

A patented method for the preparation of the related 3,4-dihydroxy-5-nitrobenzaldehyde provides a robust template for this approach.[1] The process involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde, followed by de-ethylation using a Lewis acid catalyst like zinc chloride in the presence of hydrochloric acid.[1] A similar dealkylation strategy could be applied to a suitable precursor to yield this compound.

Figure 2: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 193693-95-7 | [2][6] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][7] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Melting Point | >260 °C | [5] |

| Boiling Point (Predicted) | 322.8 ± 32.0 °C | [5] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.62 ± 0.10 | [5] |

| Solubility | Slightly soluble in water (0.72 g/L at 25°C), soluble in ethanol and acetone. | [2][8] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet is expected between δ 9.8 and 10.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected between δ 5.0 and 11.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct signals in the aromatic region (δ 7.0 - 8.5 ppm). The proton at position 2 (ortho to the aldehyde and hydroxyl groups) and the proton at position 6 (para to the hydroxyl group) are expected to be the most deshielded due to the influence of the adjacent electron-withdrawing groups. The proton at position 4 would likely appear at a slightly lower chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Aldehyde Carbonyl Carbon (-CHO): A signal is expected between δ 190 and 195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110 - 160 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the nitro group (C5) will be significantly shifted. The carbon attached to the aldehyde group (C1) will also be readily identifiable.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to its multiple reactive sites that can be selectively manipulated.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are found in various biologically active molecules. While specific drugs derived directly from this starting material are not extensively documented in publicly available literature, its parent compound, 3-nitrobenzaldehyde, is a crucial intermediate for a class of calcium channel blockers, including nitrendipine, nicardipine, and nimodipine.[3] This highlights the potential of nitrobenzaldehyde derivatives in drug discovery. The functional groups of this compound allow for a variety of transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization.

-

Condensation of the Aldehyde Group: The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9]

-

Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce various ether and ester derivatives.

Precursor for Heterocyclic Compounds and Ligands

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The combination of the aldehyde and a modifiable nitro/amino group allows for cyclization reactions to form nitrogen-containing heterocycles. Additionally, Schiff bases derived from this aldehyde can act as ligands for the synthesis of coordination complexes with interesting catalytic or material properties.

Conclusion

This compound is a multifaceted aromatic compound with a rich history and significant potential in modern organic synthesis. Its discovery and the development of its synthesis are rooted in the fundamental principles of electrophilic aromatic substitution. The ability to control the regioselectivity of its synthesis is a key aspect of its practical utility. As a synthetic intermediate, its value lies in the strategic placement of three distinct functional groups, which can be selectively transformed to build complex molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of the chemistry of this compound provides a powerful tool for the design and synthesis of novel and functional molecules.

References

- 1. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 193693-95-7 [m.chemicalbook.com]

- 6. This compound | 193693-95-7 [chemicalbook.com]

- 7. This compound | C7H5NO4 | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde

This guide provides a comprehensive technical overview of 3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7), a pivotal chemical intermediate for professionals in research, drug discovery, and materials science. We will delve into its core chemical principles, synthesis, reactivity, and key applications, grounding the discussion in established scientific literature.

Core Identification and Physicochemical Properties

This compound is an aromatic aldehyde whose chemical identity is defined by a benzene ring substituted with hydroxyl, nitro, and formyl (aldehyde) groups at positions 3, 5, and 1, respectively.[1] This specific substitution pattern imparts a unique electronic character that dictates its reactivity and utility.

Systematic IUPAC Name: this compound[1][2]

Common Synonyms:

-

Benzaldehyde, 3-hydroxy-5-nitro-[3]

Key Identifiers:

-

InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1]

The compound typically appears as a pale yellow to brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Melting Point | >260 °C | ChemicalBook[3] |

| Boiling Point | 322.8 ± 32.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Solubility | Very slightly soluble in water (0.72 g/L at 25 °C) | Guidechem[4] |

| pKa | 7.62 ± 0.10 (Predicted) | ChemicalBook[3] |

Electronic Structure and Chemical Reactivity

The reactivity of the this compound aromatic ring is a classic example of competing electronic effects from multiple substituents. Understanding this interplay is critical for predicting its behavior in chemical synthesis.

-

Hydroxyl Group (-OH): Located at the meta-position relative to the aldehyde, the -OH group is a powerful activating, ortho, para-director. It donates electron density to the ring via resonance, increasing its nucleophilicity at positions 2, 4, and 6.[1]

-

Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating, meta-directing groups. They withdraw electron density from the ring through resonance and inductive effects, making the ring less susceptible to electrophilic attack.[1]

The net effect is a generally deactivated aromatic ring. However, the potent activating nature of the hydroxyl group can still facilitate electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). This electronic push-pull dynamic is central to its synthetic utility and challenges.

Beyond the ring, the aldehyde functional group is a reactive handle for numerous transformations, including:

-

Condensation Reactions: Readily reacts with primary amines to form Schiff bases (-N=CH-), which are foundational in coordination chemistry and medicinal chemistry.[1]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-5-nitrobenzoic acid).

-